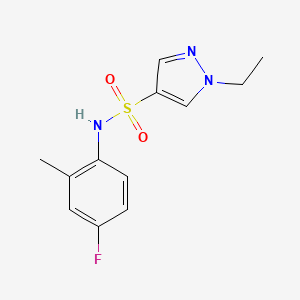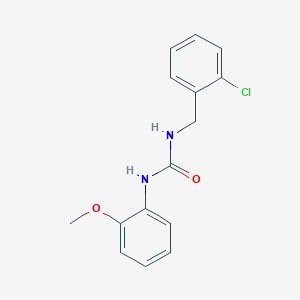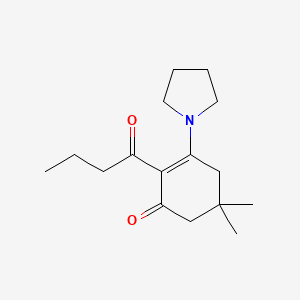![molecular formula C16H21F2N3O3 B5352362 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5352362.png)
2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as DAA-1106 and belongs to the class of benzamide derivatives. DAA-1106 has been studied extensively for its pharmacological properties and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
DAA-1106 has been studied extensively for its potential therapeutic applications. It has been shown to have high affinity and selectivity for the sigma-1 receptor, which is a transmembrane protein that plays a crucial role in various physiological processes. DAA-1106 has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of DAA-1106 involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. The sigma-1 receptor plays a crucial role in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. The binding of DAA-1106 to the sigma-1 receptor leads to the activation of various signaling pathways, which ultimately results in the modulation of cellular processes. DAA-1106 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are crucial for various neurological processes. DAA-1106 has also been shown to reduce oxidative stress and inflammation in cells, which can lead to neuroprotection. In addition, DAA-1106 has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
DAA-1106 has several advantages for use in lab experiments. It has high affinity and selectivity for the sigma-1 receptor, which makes it an ideal tool for studying the role of the sigma-1 receptor in various physiological processes. DAA-1106 has also been shown to have low toxicity in cells, which makes it a safe compound for use in in vitro and in vivo studies. However, the limitations of DAA-1106 include its low solubility in water, which can make it difficult to use in certain experiments. In addition, the synthesis of DAA-1106 is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the final product.
Zukünftige Richtungen
There are several future directions for the study of DAA-1106. One potential direction is the development of DAA-1106 analogs that have improved pharmacological properties. Another potential direction is the study of the role of the sigma-1 receptor in various neurological disorders and the potential use of DAA-1106 in their treatment. In addition, the study of the mechanism of action of DAA-1106 and its effects on cellular processes can lead to the development of new therapeutic strategies for various diseases.
Conclusion:
In conclusion, DAA-1106 is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The synthesis method of DAA-1106 involves a multi-step process that requires careful optimization of reaction conditions to obtain a highly pure compound. DAA-1106 has been studied extensively for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of DAA-1106 has the potential to lead to the development of new therapeutic strategies for various diseases.
Synthesemethoden
The synthesis of DAA-1106 involves the reaction of 3,4-difluorobenzylamine with 2-methoxyethylamine in the presence of acetic anhydride. The resulting intermediate is then reacted with piperazine-2,3-dione to yield the final product. The synthesis of DAA-1106 is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the final product. The purity of DAA-1106 is crucial for its use in scientific research, and various purification methods have been developed to obtain a highly pure compound.
Eigenschaften
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O3/c1-24-7-5-19-15(22)9-14-16(23)20-4-6-21(14)10-11-2-3-12(17)13(18)8-11/h2-3,8,14H,4-7,9-10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEWMSWDWFJNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B5352293.png)
![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-4-phenylpiperidin-4-ol](/img/structure/B5352298.png)
![1-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5352316.png)

![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)
![methyl 2-({3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5352339.png)

![3-[2-(2-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-(2-furyl)acrylate](/img/structure/B5352348.png)
![4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol](/img/structure/B5352356.png)



![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)
![1-({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5352388.png)
